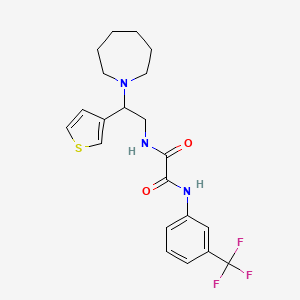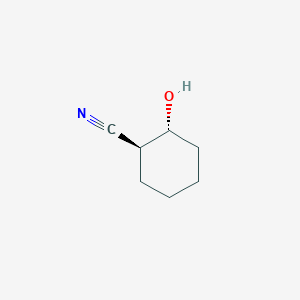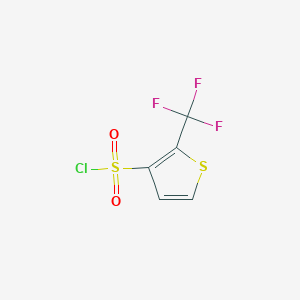
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O2S2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group.
Mechanism of Action
Target of Action
Similar compounds like trifluoromethanesulfonyl chloride are known to act as trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes .
Mode of Action
Based on the behavior of related compounds, it may act as a trifluoromethylating agent . This means it could donate a trifluoromethyl group to its targets, resulting in the formation of new carbon-fluorine bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-thiophenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride has several scientific research applications, including:
Medicine: It is used in the development of drugs and therapeutic agents due to its ability to modify biological molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl chloride: Similar in structure but lacks the thiophene ring.
2-Thiophenesulfonyl chloride: Similar but does not contain the trifluoromethyl group.
2-Carbomethoxy-3-thiophenesulfonyl chloride: Contains a carbomethoxy group instead of a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups attached to a thiophene ring. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications.
Properties
IUPAC Name |
2-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-2-12-4(3)5(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIBMFZAQSHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)
![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)
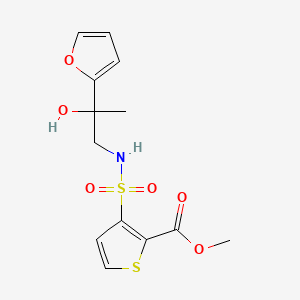
![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)
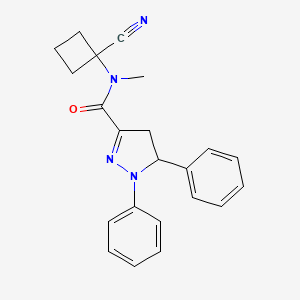
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)
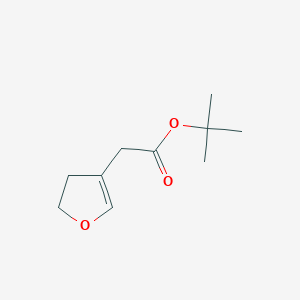
![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)
![8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2444446.png)
